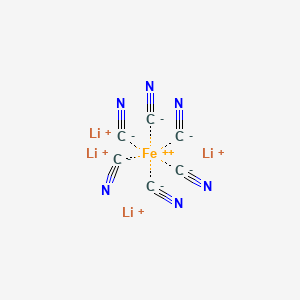

lithium hexacyanoferrate(II)

説明

Context and Significance in Advanced Inorganic Materials Research

Prussian Blue Analogues are a class of coordination polymers with a history dating back to the 18th century. researchgate.net Initially used as pigments, their intricate crystal structures and ability to host various ions have led to a resurgence of interest in materials science. researchgate.netmdpi.com The general formula for PBAs is AₓM[Fe(CN)₆]y·nH₂O, where 'A' is an alkali metal cation (like lithium, sodium, or potassium), and 'M' is a transition metal. mdpi.comacs.org This compositional flexibility allows for the fine-tuning of their electronic and electrochemical properties. acs.org

The significance of these materials, particularly iron-based PBAs, lies in their low cost, environmental friendliness, and stable crystal structures, which are advantageous for applications like batteries. cip.com.cn The search for alternatives to traditional lithium-ion battery materials, which often rely on expensive and scarce elements like cobalt, has propelled research into PBAs. sdiarticle1.insdiarticle1.in

Fundamental Structural Features of Prussian Blue Analogues

The crystal structure of PBAs can range from cubic to monoclinic, rhombohedral, or tetragonal, often influenced by the synthesis conditions and the nature of the intercalated cations. mdpi.comgoogle.com For instance, the presence of a high concentration of sodium ions can lead to a monoclinic crystal structure in some PBAs. google.com The framework's ability to undergo reversible structural changes during ion insertion and removal without collapsing is a key advantage for battery applications. acs.org However, significant structural deformations, such as those caused by the Jahn-Teller effect in manganese-based PBAs, can impact cycling stability. bohrium.com

Interactive Data Table: Structural Properties of Selected Prussian Blue Analogues

| Compound Formula | Crystal System | Key Structural Feature |

| NaₓM[Fe(CN)₆]y·zH₂O (M=Mn or Fe, x>1.6) | Monoclinic | Referred to as "Prussian white" google.com |

| K₁.₇₂Mn[Fe(CN)₆]₀.₉₂□₀.₀₈·1.1H₂O | Monoclinic | Contains vacancies (□) in the framework researchgate.net |

| Fe₄[Fe(CN)₆]₃ | Cubic | Nanosized particles researchgate.net |

| FeFe(CN)₆ | Cubic | Superior cycling and rate performance compared to Fe₄[Fe(CN)₆]₃ researchgate.net |

Overview of Research Trajectories related to Lithium Hexacyanoferrate(II)

Research on lithium hexacyanoferrate(II) and related PBAs has followed several key trajectories, primarily driven by the demand for improved energy storage solutions.

Early Research and Challenges: Initial studies on using PBAs for lithium insertion showed poor cyclability, which limited their practical application in non-aqueous lithium-ion batteries. researchgate.net The instability of the PBA structure during prolonged cycling was a significant hurdle. researchgate.net

Focus on Aqueous and Non-Aqueous Batteries: While PBAs have shown promise as cathode materials in aqueous sodium-ion and potassium-ion batteries, their application as anodes in lithium-ion batteries has been less explored. acs.org However, recent research has revisited their potential. For instance, a simple and cost-effective method for synthesizing Li₄Fe(CN)₆ has been reported, demonstrating its potential as a cathode material for lithium-ion batteries with a discharge capacity of 90 mAhg⁻¹ in early cycles. sdiarticle1.insdiarticle1.in The theoretical capacity is noted as 112 mAhg⁻¹. sdiarticle1.insdiarticle1.in

Improving Performance through Synthesis and Modification: A significant portion of research focuses on optimizing the synthesis methods to control crystal structure, reduce defects, and enhance electrochemical performance. mdpi.com Techniques like co-precipitation are commonly used. mdpi.com Furthermore, creating hybrid materials, such as combining lithium hexacyanoferrate with conductive polymers, has been shown to improve cyclability and discharge performance significantly. researchgate.net

Applications Beyond Lithium-Ion Batteries: The unique properties of hexacyanoferrates have led to their investigation in other areas as well. For example, their electrochromic properties, where the material changes color in response to an electrical potential, are being explored for smart window applications. researchgate.netusach.cl

Interactive Data Table: Electrochemical Performance of Lithium Hexacyanoferrate(II) Cathodes

| Parameter | Value | Reference |

| Theoretical Discharge Capacity | 112 mAhg⁻¹ | sdiarticle1.insdiarticle1.in |

| Observed Discharge Capacity (early cycles) | 90 mAhg⁻¹ | sdiarticle1.insdiarticle1.in |

| Open Circuit Potential (vs. Li/Li⁺) | 3.03 V | sdiarticle1.insdiarticle1.in |

| Cycling Stability | Practically unaltered for up to 20 cycles | sdiarticle1.in |

特性

分子式 |

C6FeLi4N6 |

|---|---|

分子量 |

239.8 g/mol |

IUPAC名 |

tetralithium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChIキー |

MWCFXRVLEYZWBD-UHFFFAOYSA-N |

正規SMILES |

[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

製品の起源 |

United States |

Advanced Structural and Spectroscopic Characterization of Lithium Hexacyanoferrate Ii

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like lithium hexacyanoferrate(II). semanticscholar.orgtaylorfrancis.com By bombarding the material with X-rays and analyzing the diffraction pattern produced, it is possible to gain a wealth of information about the atomic arrangement within the crystal lattice. semanticscholar.org

Powder X-ray diffraction (PXRD) is the initial and most crucial step in characterizing a newly synthesized batch of lithium hexacyanoferrate(II). The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase, allowing for its unambiguous identification by comparing the peak positions and intensities to reference patterns from crystallographic databases. malvernpanalytical.com This qualitative analysis is fundamental for confirming the successful synthesis of the desired compound and for identifying any crystalline impurities that may be present. malvernpanalytical.comrsc.org The presence of sharp, well-defined diffraction peaks is indicative of a highly crystalline material, while broad peaks might suggest the presence of nanocrystalline or amorphous domains.

The purity of the lithium hexacyanoferrate(II) sample is critical as impurities can significantly impact its electrochemical performance. PXRD can detect and identify crystalline secondary phases, even at low concentrations, ensuring the quality of the material before its incorporation into an electrochemical cell. malvernpanalytical.com

Table 1: Example of Powder XRD Data for Phase Identification of Lithium Hexacyanoferrate(II)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 17.4 | 5.09 | 100 | (200) |

| 24.7 | 3.60 | 45 | (220) |

| 35.1 | 2.55 | 80 | (400) |

| 39.5 | 2.28 | 65 | (420) |

| 43.5 | 2.08 | 30 | (422) |

| 50.5 | 1.80 | 50 | (440) |

| 53.9 | 1.70 | 25 | (600) |

| 57.1 | 1.61 | 40 | (620) |

Note: This is a representative table. Actual peak positions and intensities may vary based on the specific crystal structure and experimental conditions.

While PXRD is excellent for phase identification, a more sophisticated analysis technique known as Rietveld refinement is employed to extract precise and detailed information about the crystal structure. researchgate.netjim.org.cn This method involves fitting a calculated diffraction pattern, generated from a structural model, to the experimental PXRD data. usna.edu By minimizing the difference between the calculated and observed patterns through a least-squares approach, a wealth of structural parameters can be refined. usna.edu

To truly understand how lithium hexacyanoferrate(II) functions as a battery electrode, it is essential to observe its structural changes in real-time as lithium ions are inserted and extracted. taylorfrancis.commdpi.comresearchgate.net This is achieved through in situ and operando XRD studies, where the diffraction pattern is collected while the battery is actively charging and discharging. biologic.net These powerful techniques provide a dynamic picture of the phase transitions, lattice parameter variations, and volume changes that the material undergoes during electrochemical cycling. semanticscholar.orgstanford.eduresearchgate.net

Operando XRD, in particular, allows for the direct correlation of structural evolution with the electrochemical performance of the battery, offering invaluable insights into reaction mechanisms and potential degradation pathways. mdpi.combiologic.net For instance, the appearance of new diffraction peaks can signal the formation of a new phase, while shifts in peak positions can be used to track changes in the lattice dimensions. biologic.net

During the intercalation and deintercalation of lithium ions, lithium hexacyanoferrate(II) can undergo phase transitions that may involve a change in its crystal symmetry, reflected by a change in its space group. youtube.com These transitions are often subtle but can have a significant impact on the electrochemical properties. In situ and operando XRD are the primary tools for identifying these space group transitions by monitoring the appearance or disappearance of specific diffraction peaks that are characteristic of a particular symmetry. youtube.com

Furthermore, the insertion and removal of lithium ions invariably lead to changes in the lattice parameters of the host material. researchgate.netresearchgate.net The unit cell may expand or contract to accommodate the changing lithium concentration. Tracking these lattice parameter changes provides quantitative information on the strain experienced by the crystal structure during cycling. researchgate.netresearchgate.net Excessive strain can lead to mechanical degradation of the electrode material and capacity fading over time.

Table 2: Representative Lattice Parameter Changes in a Hexacyanoferrate-based Cathode During Lithium Intercalation/Deintercalation

| State of Charge (SOC) | Li Content (x in LixFe(CN)6) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Unit Cell Volume (Å3) |

|---|---|---|---|---|

| Fully Discharged | 2.0 | 10.45 | 10.45 | 1141.2 |

| 50% Charged | 1.0 | 10.30 | 10.30 | 1092.7 |

| Fully Charged | 0.0 | 10.15 | 10.15 | 1045.8 |

Note: This table illustrates a typical trend of lattice contraction upon delithiation. The values are hypothetical and serve for illustrative purposes.

The crystal structure of lithium hexacyanoferrate(II) contains specific locations, or interstitial sites, that can accommodate lithium ions. The precise determination of which sites are occupied and the extent of their occupancy at different states of charge is crucial for understanding the lithium storage mechanism and diffusion pathways. Rietveld refinement of high-quality XRD data can provide valuable information on these interstitial site occupancies. usna.edu By carefully analyzing the intensities of the diffraction peaks, it is possible to determine the distribution of lithium ions within the crystal lattice. This information is vital for developing a complete picture of the structure-property relationships in lithium hexacyanoferrate(II).

X-ray Absorption Spectroscopy (XAS)

While XRD provides long-range structural information about the crystalline arrangement of atoms, X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local atomic and electronic structure around a specific absorbing atom. researchgate.nethelmholtz-berlin.de For lithium hexacyanoferrate(II), XAS can be used to study the oxidation state of the iron and other transition metal atoms, as well as the local coordination environment. researchgate.nethelmholtz-berlin.de

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. esrf.frnih.gov By analyzing the position and shape of the absorption edge, it is possible to track changes in the oxidation state of iron during charging and discharging, which is fundamental to the charge compensation mechanism in the battery. esrf.fr

The EXAFS region, which extends to higher energies beyond the edge, contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. nih.gov Analysis of the EXAFS data can reveal changes in bond lengths and coordination numbers around the iron centers as lithium is inserted or removed from the structure.

Operando XAS measurements, similar to operando XRD, can be performed to monitor these changes in real-time during battery operation, providing a comprehensive understanding of the local structural and electronic dynamics of lithium hexacyanoferrate(II) as an electrode material. researchgate.net

Table 3: Summary of Information Obtainable from XAS for Lithium Hexacyanoferrate(II)

| Spectroscopic Region | Information Provided | Relevance to Battery Performance |

|---|---|---|

| XANES | Oxidation state of Fe | Understanding the charge compensation mechanism and voltage profile. |

| Coordination geometry | Probing local structural distortions. | |

| EXAFS | Bond distances (e.g., Fe-C, Fe-N) | Quantifying local structural changes and strain. |

| Coordination numbers | Identifying changes in the local atomic environment. |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for elucidating the local atomic environment around a specific element. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, detailed information about the coordination number, interatomic distances, and disorder of neighboring atoms can be obtained. anl.gov This technique is particularly valuable for materials like lithium hexacyanoferrate(II), where the local structure around the iron and lithium centers dictates the material's properties.

In the case of lithium hexacyanoferrate(II), EXAFS analysis at the Fe K-edge would provide precise information on the Fe-C bond lengths and the coordination number of the iron atom within the hexacyanoferrate complex. The backscattering of the ejected photoelectron by the surrounding carbon and nitrogen atoms creates an interference pattern that is sensitive to the local geometry. youtube.com This allows for the determination of the Fe-C and Fe-N distances, as well as the degree of structural order or disorder in the [Fe(CN)₆]⁴⁻ unit.

Furthermore, EXAFS at the Li K-edge, although more challenging experimentally, can offer insights into the coordination environment of the lithium ions within the crystal lattice. This information is crucial for understanding ion transport mechanisms, especially in the context of battery applications. The analysis of the EXAFS data would involve fitting the experimental spectrum to theoretical models to extract these structural parameters. nih.gov

A hypothetical summary of EXAFS-derived structural parameters for the local environment of the Fe atom in lithium hexacyanoferrate(II) is presented in Table 1.

Table 1: Representative EXAFS Parameters for the Fe Local Environment in Lithium Hexacyanoferrate(II)

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Fe-C | 6 | 1.92 | 0.004 |

| Fe-N | 6 | 3.05 | 0.006 |

X-ray Absorption Near Edge Structure (XANES) for Probing Oxidation States of Metal Centers

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information about the electronic structure and oxidation state of the absorbing atom. xrayabsorption.org The features in the XANES region, such as the position of the absorption edge and the presence of pre-edge peaks, are highly sensitive to the formal oxidation state and coordination geometry of the metal center. xrayabsorption.orgmit.edu

For lithium hexacyanoferrate(II), the Fe K-edge XANES spectrum is a direct probe of the oxidation state of the iron atom. whiterose.ac.uk In the Fe(II) state, the absorption edge is expected at a lower energy compared to the Fe(III) state. anu.edu.au A shift of the main absorption edge to higher energy is a clear indicator of an increase in the oxidation state. whiterose.ac.uk

The pre-edge features in the Fe K-edge XANES spectrum arise from 1s to 3d electronic transitions, which are formally dipole-forbidden but can gain intensity through 3d-4p orbital mixing or quadrupole transitions. whiterose.ac.uk The intensity and energy of these pre-edge peaks are sensitive to the symmetry of the Fe site. For the octahedral [Fe(CN)₆]⁴⁻ complex, a weak pre-edge feature is expected. Changes in the coordination environment or oxidation state would lead to modifications in the intensity and position of this feature. whiterose.ac.uk

Similarly, L-edge XAS can provide even more detailed information on the oxidation and spin states of the iron center. nih.gov The L-edge spectra of K₂Mn[Fe(CN)₆] have been used to confirm the low-spin Fe(II) state in that compound. nih.gov A similar approach for lithium hexacyanoferrate(II) would definitively establish the electronic configuration of the iron center.

Table 2: Expected Fe K-edge XANES Features for Different Oxidation States in Hexacyanoferrates

| Iron Oxidation State | Edge Position (relative) | Pre-edge Peak Intensity |

|---|---|---|

| Fe(II) | Lower Energy | Weak |

| Fe(III) | Higher Energy | Generally stronger than Fe(II) |

Operando XAS for Real-Time Redox Process Monitoring

Operando X-ray absorption spectroscopy (XAS) is a powerful technique for monitoring the changes in the electronic and local atomic structure of a material in real-time during its operation, for instance, within an electrochemical cell. nih.govnih.gov This method is particularly insightful for studying the redox processes in battery materials, as it allows for the direct observation of changes in the oxidation state and coordination environment of the active elements during charging and discharging. ictp.it

In the context of lithium hexacyanoferrate(II) being used as a cathode material in a lithium-ion battery, operando XAS at the Fe K-edge would enable the tracking of the Fe(II)/Fe(III) redox couple. researchgate.net As lithium ions are extracted from the structure during charging, the iron centers are oxidized from Fe(II) to Fe(III). This would be observed in the operando XANES spectra as a gradual shift of the Fe K-edge to higher energies. researchgate.net Conversely, during discharge, as lithium ions are re-inserted, the reduction of Fe(III) back to Fe(II) would be evidenced by the edge shifting back to lower energies.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the vibrational modes of molecules and crystal lattices, providing valuable information on chemical bonding, molecular structure, and phase transformations.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrations and Water Molecule Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and probing the chemical environment of molecules. In the study of lithium hexacyanoferrate(II), FTIR is particularly useful for analyzing the vibrations of the cyanide (CN) ligands and the presence and nature of water molecules within the structure.

The most prominent feature in the FTIR spectrum of a hexacyanoferrate complex is the C≡N stretching vibration, which typically appears in the range of 2000-2200 cm⁻¹. researchgate.net For the [Fe(CN)₆]⁴⁻ anion in lithium hexacyanoferrate(II), a strong absorption band is expected in this region. The exact frequency of this band is sensitive to the local environment, including the nature of the cation and hydrogen bonding interactions. researchgate.net For instance, the C≡N stretching frequency in Fe(II) cyanide complexes is generally lower than in their Fe(III) counterparts due to differences in back-bonding. nih.gov

FTIR spectroscopy is also an excellent tool for analyzing the water molecules that may be present in the crystal structure of lithium hexacyanoferrate(II). The O-H stretching vibrations of water typically appear in the broad region of 3000-3600 cm⁻¹, while the H-O-H bending vibration is observed around 1600-1650 cm⁻¹. The position and shape of these bands can provide information about the strength of hydrogen bonding and the coordination of water molecules within the lattice.

Table 3: Characteristic FTIR Vibrational Frequencies for Lithium Hexacyanoferrate(II)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C≡N Stretch | 2040 - 2090 |

| H-O-H Bend (of lattice water) | 1600 - 1650 |

| O-H Stretch (of lattice water) | 3000 - 3600 |

Raman Spectroscopy for Structural Fingerprinting and Phase Changes

Raman spectroscopy is a complementary vibrational spectroscopy technique that is sensitive to the polarizability of molecular bonds. It is an excellent tool for "fingerprinting" crystalline structures and for monitoring phase transitions. azom.com

For lithium hexacyanoferrate(II), the Raman spectrum would be characterized by the vibrational modes of the [Fe(CN)₆]⁴⁻ octahedra. The totally symmetric A₁g mode, corresponding to the synchronous stretching of all six Fe-C bonds, is typically a strong and sharp peak in the Raman spectrum of hexacyanoferrates. The C≡N stretching vibration is also Raman active and provides information complementary to that obtained from FTIR. thermofisher.com

Raman spectroscopy can be effectively used to monitor structural changes in lithium hexacyanoferrate(II) that may occur as a result of electrochemical cycling or changes in temperature. azom.com Phase transitions would be evident from the appearance or disappearance of Raman bands, or from shifts in their frequencies. researchgate.net In-situ or operando Raman spectroscopy can be employed to track these structural transformations in real-time during battery operation. thermofisher.com

Advanced Microscopy and Elemental Analysis

Advanced microscopy techniques, coupled with elemental analysis, provide direct visualization of the morphology, crystal structure, and elemental distribution in materials like lithium hexacyanoferrate(II).

Scanning Electron Microscopy (SEM) is a standard technique for characterizing the surface morphology and particle size of materials. thermofisher.com For lithium hexacyanoferrate(II) powders, SEM images would reveal the shape and size distribution of the crystallites, which are important parameters that can influence electrochemical performance. tescan-analytics.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with SEM, allows for the elemental analysis of the sample. nih.gov An EDS spectrum of lithium hexacyanoferrate(II) would show peaks corresponding to iron (Fe), carbon (C), nitrogen (N), and potentially oxygen (O) if water is present. While direct detection of lithium with standard EDS is challenging, its presence can be inferred from the quantification of the other elements. edax.com EDS mapping can be used to visualize the spatial distribution of these elements across the sample, which is useful for assessing the homogeneity of the material. acs.org

Table 4: Summary of Advanced Microscopy and Elemental Analysis Techniques for Lithium Hexacyanoferrate(II)

| Technique | Information Obtained |

|---|---|

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and distribution |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and distribution |

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure and Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for examining the nanostructure and lattice imaging of lithium hexacyanoferrate(II). This technique provides direct visualization of the material's crystalline nature at the atomic scale.

Research on materials with similar structures, such as Prussian blue analogues, demonstrates the capabilities of HRTEM in this context. For instance, HRTEM imaging of cobalt hexacyanoferrate nanoparticles reveals well-defined, crystallized structures. researchgate.net The clear alignment of atoms and the corresponding fast Fourier transform diffraction patterns confirm their crystalline nature. researchgate.net

Electron Probe Microanalysis (EPMA) and X-ray Fluorescence (XRF) for Elemental Distribution

Electron Probe Microanalysis (EPMA) is a non-destructive technique that offers quantitative elemental analysis of minute solid samples with a spatial resolution on the micron scale. ub.educarleton.edu It operates by bombarding a focused electron beam onto a sample and measuring the characteristic X-rays emitted by the elements present. ub.edu This allows for the creation of detailed elemental maps, illustrating the distribution and concentration of elements across the sample's surface. bris.ac.ukwiley.com For lithium hexacyanoferrate(II), EPMA can be employed to map the distribution of iron, ensuring homogeneity, which is crucial for consistent electrochemical performance. researchgate.net However, EPMA is generally unable to detect the lightest elements, including lithium. carleton.edu

X-ray Fluorescence (XRF) is another non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.com Unlike EPMA, XRF typically analyzes a larger sample area, providing bulk composition data. While direct analysis of lithium using XRF is not feasible due to its low atomic number, which results in a very low fluorescence yield, indirect methods have been developed. rsc.orgnih.gov One such method involves precipitating lithium with a stoichiometric complex, such as potassium lithium periodatoferrate(III), and then measuring the iron content via XRF to determine the amount of lithium. rsc.orgnih.gov XRF is a valuable tool for quality control in the production of lithium-ion battery materials, from the mining of raw materials to the analysis of recycled components. thermofisher.comrigaku.com

Below is a table summarizing the capabilities of these analytical techniques:

| Technique | Information Provided | Application to Lithium Hexacyanoferrate(II) | Spatial Resolution |

| EPMA | Quantitative elemental composition and mapping | Verification of homogeneous distribution of heavier elements like iron. researchgate.net | Micrometer scale ub.edu |

| XRF | Bulk elemental composition | Quality control and indirect determination of lithium content. thermofisher.comrsc.org | Millimeter to Centimeter scale |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local structure and dynamics of materials, including those used in batteries. westlake.edu.cnfz-juelich.de

⁷Li solid-state NMR is particularly insightful for studying lithium-containing compounds like lithium hexacyanoferrate(II). It provides detailed information about the local chemical environments of lithium ions and their mobility within the crystal structure. solidstatenmr.org.ukresearchgate.net Different crystallographic sites for lithium will produce distinct signals in the NMR spectrum, allowing for the characterization of the local structure. solidstatenmr.org.uk

The dynamics of lithium ions, such as their jump rates and diffusion pathways, can be investigated by analyzing the NMR signal's line shape and relaxation times at various temperatures. researchgate.netresearchgate.net For instance, narrower spectral lines often indicate higher mobility of lithium ions. solidstatenmr.org.uk This is a crucial factor for the performance of electrode materials in lithium-ion batteries. rsc.orgshu.edu.cnnih.gov In-situ NMR studies can even monitor the changes in the lithium environment and mobility during the charging and discharging of a battery, offering real-time insights into the electrochemical processes. westlake.edu.cnrsc.org

The following table outlines key parameters obtained from Lithium NMR studies and their significance:

| NMR Parameter | Information Derived | Significance for Lithium Hexacyanoferrate(II) |

| Chemical Shift | Local coordination and chemical environment of Li⁺ ions. solidstatenmr.org.uk | Identifies different lithium sites within the crystal structure. |

| Linewidth | Mobility of Li⁺ ions. | Narrower lines suggest higher ionic conductivity. |

| Spin-Lattice Relaxation (T₁) | Li⁺ ion jump rates and activation energies for diffusion. researchgate.net | Quantifies the ease and speed of lithium movement, which is critical for battery performance. |

Electrochemical Reaction Mechanisms and Ion Dynamics in Lithium Hexacyanoferrate Ii Systems

Fundamental Ion Intercalation and Deintercalation Processes

The ability of lithium hexacyanoferrate(II) to store and release energy is predicated on the reversible insertion (intercalation) and extraction (deintercalation) of lithium ions into its crystal lattice. This process is intrinsically linked to the oxidation and reduction of the iron centers within the framework.

The core mechanism of electrochemical energy storage in lithium hexacyanoferrate(II) involves the movement of Li⁺ ions into and out of the host structure to balance the charge during the redox reaction of the iron centers. During the charging process (oxidation), lithium ions are extracted from the lattice, while electrons are removed from the iron centers. The reverse process occurs during discharge (reduction), where lithium ions are re-inserted into the structure.

This electrochemical reaction can be generalized as: LixFe[Fe(CN)6] ↔ Fe[Fe(CN)6] + xLi⁺ + xe⁻

The process is controlled by solid-phase diffusion of the ions within the electrode material. rsc.org The kinetics of this insertion and extraction are crucial for the rate performance of the battery. In many host materials, the intercalation mechanism involves Li⁺ ions moving through specific pathways within the crystal lattice, from one vacant site to another. rsc.orgbath.ac.uk The energy barrier for this movement dictates how quickly the battery can be charged and discharged. bath.ac.uk

Hexacyanoferrates are characterized by a three-dimensional open-framework structure. rsc.orgresearchgate.net This cubic framework is built from FeC6 octahedra and FeN6 octahedra linked by cyanide bridges (Fe–C≡N–Fe). This arrangement creates large interstitial sites and interconnected channels throughout the crystal.

This well-defined open framework is highly advantageous for ion migration for several key reasons:

Facilitated Diffusion: The channels provide low-tortuosity pathways for lithium ions to diffuse through the material, which is essential for rapid charging and discharging.

Ion Selectivity: The size of the channels, or "windows," in the framework can impart a degree of ion selectivity. While accommodating smaller ions like Li⁺, the framework can be engineered to favor the intercalation of specific ions based on their ionic radius and hydration shell. For example, in copper hexacyanoferrate, the intercalation voltage and ion selectivity follow the order K⁺ > Na⁺ > Li⁺. rsc.org

Accommodation of Guest Species: The interstitial spaces are large enough to host not only alkali ions but also water molecules, which can influence the electrochemical properties and structural stability.

The table below, based on findings from related hexacyanoferrate systems, illustrates the influence of the framework on the intercalation of different alkali ions.

| Ion | Intercalation Voltage | Ion Selectivity | Stable Interstitial Site |

| Li⁺ | Lowest | Lowest | Face-centered (24d) |

| Na⁺ | Intermediate | Intermediate | Body-centered (8c) |

| K⁺ | Highest | Highest | Body-centered (8c) |

| Data derived from studies on copper hexacyanoferrate systems which share the same open-framework structure. rsc.org |

A critical attribute for any battery material is its ability to withstand numerous charge-discharge cycles without significant degradation in performance. The rigid and robust open framework of hexacyanoferrates provides excellent structural stability. rsc.org

The framework's ability to accommodate the insertion and extraction of lithium ions with minimal lattice strain is a key reason for its high reversibility and long cycle life. researchgate.net Unlike some layered oxide cathodes that can undergo significant volume changes and phase transitions, the three-dimensional structure of hexacyanoferrates helps to preserve the integrity of the electrode during cycling. This structural integrity ensures that the pathways for ion diffusion remain open and accessible, leading to stable capacity retention over many cycles. rsc.orgrsc.orgrsc.org

Redox Chemistry of Active Metal Centers

The electrochemical potential and capacity of lithium hexacyanoferrate(II) are determined by the redox reactions of the transition metal ions within its framework.

The primary redox activity in lithium hexacyanoferrate(II) originates from the iron centers. The compound contains two types of iron ions: one coordinated by carbon (low-spin Fe(II)) and the other coordinated by nitrogen (high-spin Fe(II) in the fully reduced state). The electrochemical process involves the oxidation of the nitrogen-coordinated iron from Fe(II) to Fe(III) during charging and the reverse reduction during discharge. acs.orgnih.gov

The fundamental redox reaction is: [Fe(II)(CN)6]⁴⁻ ↔ [Fe(III)(CN)6]³⁻ + e⁻

This Fe(II)/Fe(III) redox couple is well-known for its electrochemical reversibility and provides the basis for the material's function as a battery electrode. rsc.orgresearchgate.netfigshare.com The potential at which this reaction occurs is a key characteristic of the material.

The versatility of the hexacyanoferrate structure allows for the substitution of the nitrogen-coordinated iron with other transition metals, creating a wide family of Prussian Blue Analogues. researchgate.net Incorporating metals such as manganese (Mn), copper (Cu), nickel (Ni), or cobalt (Co) introduces additional active redox couples that can enhance the electrochemical properties of the material. rsc.orgacs.org

For instance:

In copper hexacyanoferrate , the Cu⁺/Cu²⁺ redox couple contributes to the electrochemical capacity alongside the Fe(II)/Fe(III) couple. rsc.orgresearchgate.netrsc.org

In manganese hexacyanoferrate , the Mn(II)/Mn(III) couple is active.

Nickel and Cobalt hexacyanoferrates also exhibit redox activity based on their respective Ni(II)/Ni(III) and Co(II)/Co(III) couples. acs.org

The following table summarizes the typical redox activity in various transition metal hexacyanoferrates.

| Compound Family | Active Redox Couple(s) |

| Iron Hexacyanoferrate (Prussian Blue) | Fe(II)/Fe(III) |

| Copper Hexacyanoferrate | Cu(I)/Cu(II) and Fe(II)/Fe(III) |

| Nickel Hexacyanoferrate | Ni(II)/Ni(III) and Fe(II)/Fe(III) |

| Cobalt Hexacyanoferrate | Co(II)/Co(III) and Fe(II)/Fe(III) |

| This table illustrates the primary redox couples that contribute to the electrochemical capacity in these materials. acs.orgresearchgate.net |

Ion Transport and Diffusion Kinetics

The crystal structure of lithium hexacyanoferrate(II), a member of the Prussian Blue Analogue family, is characterized by a robust, open framework composed of alternating transition metal cations linked by cyanide bridging ligands. acs.org This framework creates a network of channels and interstitial sites that serve as pathways for ion diffusion. The face-centered cubic structure forms large cavities, often referred to as zeolitic cages, which can accommodate various alkali ions, including lithium. nih.govresearchgate.net

Ion migration within this lattice is not uniform and can exhibit significant anisotropy, meaning the ease of diffusion may vary along different crystallographic directions. uni-ulm.de For alkali ions, the primary diffusion pathway involves hopping between adjacent interstitial sites within the channels. uni-ulm.denih.gov In anhydrous iron-based Prussian blue, theoretical calculations have shown that Li+ and Na+ ions exhibit comparable self-diffusivity at room temperature, though their diffusion mechanisms and activation energies can differ. nih.gov The specific pathway is determined by the potential energy landscape within the crystal, with ions moving between low-energy sites through higher-energy transition states. nih.gov

The introduction of defects, such as vacancies or site disorder, can significantly alter these diffusion pathways. For instance, substituting P5+ with Ge4+ in Li6PS5I, an argyrodite-type solid electrolyte, leads to Li+ ions occupying previously empty sites, creating an interconnected network of pathways that facilitates rapid ion exchange and long-range transport. nih.gov Similarly, in hexacyanoferrates, the presence of [Fe(CN)6] vacancies can influence the local structure and the energy barriers for ion migration. researchgate.netresearchgate.net High crystallinity with long-range lattice periodicity is shown to be crucial for creating efficient migration channels, enabling faster ion transfer. researchgate.net

Table 1: Summary of Ion Diffusion Pathway Characteristics in Hexacyanoferrates

The mobility of lithium ions within the hexacyanoferrate lattice is not solely dependent on the crystal structure but is also significantly influenced by several other factors, most notably the presence of crystal water and the ionic radius of the mobile cation.

Crystal Water Content: Prussian blue analogues are often synthesized in aqueous environments, leading to the incorporation of water molecules into the crystal lattice. researchgate.netmdpi.com This water can exist in two primary forms: coordinated water, which is strongly bonded to the transition metal ions at vacancy sites, and interstitial (or zeolitic) water, which is weakly bonded and resides in the channels and voids. mdpi.com The presence of interstitial water can have a dual effect on ion mobility. It can act as a lubricant, partially shielding the charge of the diffusing ions, which reduces electrostatic interactions and facilitates faster migration. researchgate.net However, excessive amounts of lattice water can also obstruct the diffusion pathways, hindering ion transport and negatively impacting electrochemical performance. researchgate.net The amount of interstitial water can be controlled by methods such as vacuum drying at elevated temperatures, which can trigger changes in the crystal structure and affect electrochemical properties. mdpi.com

Ionic Radius: The size of the diffusing alkali ion plays a critical role in its mobility within the host lattice. Generally, smaller ions are expected to move more easily through the crystal channels. However, the relationship is complex due to the interaction between the ion and the host structure. nih.gov For hexacyanoferrates, the open framework is capable of accommodating ions of various sizes, but the energy barriers for diffusion are highly dependent on the ionic radius. researchgate.netmdpi.com First-principles calculations have shown that for iron hexacyanoferrate, the intercalation voltage and the most stable interstitial site for an ion are strongly correlated to its ionic radius. researchgate.net In some systems, larger ions like K+ exhibit surprisingly high conductivity compared to Li+, a phenomenon attributed to differences in hydration shells and interactions with the lattice. nih.gov The ratio of the ionic radius to the lattice size is a key parameter for assessing potential conductivity. mdpi.com

Table 2: Comparison of Alkali Ion Radii and Their Influence on Mobility in Hexacyanoferrate-type Structures (Note: Hydrated radii are highly dependent on conditions and are thus complex to generalize in a table).

Interfacial Phenomena and Charge Transfer Kinetics

The performance of a lithium hexacyanoferrate(II) electrode is critically dependent on the kinetics of charge transfer at the interface between the solid electrode surface and the liquid electrolyte. This heterogeneous charge transfer involves the desolvation of lithium ions from the electrolyte and their subsequent transfer across the interface into the crystal lattice, coupled with the transfer of an electron from the external circuit to the electrode's redox center (or vice versa). researchgate.net

The rate of this process is a primary factor determining the battery's power capabilities. researchgate.net Sluggish interfacial kinetics can lead to significant performance degradation, especially at low temperatures or high charge/discharge rates. researchgate.net The structure and chemical nature of the electrode surface can induce ion selectivity and influence the rate of charge transfer. acs.org For ion-insertion materials, the phase-boundary movement during lithiation/delithiation can be controlled by how fast ions are inserted or extracted across the electrode/electrolyte interface, a mechanism known as a surface reaction-limited process. nih.gov Theoretical studies on heterogeneous interfaces, such as those between different solid electrolyte components, show that the orientation and nature of the interface can either impede or enhance charge transport. researchgate.netarxiv.org An interface orthogonal to the direction of the electric field can greatly impede electron transport, while a parallel-oriented interface may enhance it. researchgate.netarxiv.org

During the initial charging and discharging cycles of a lithium-ion battery, a passivation layer known as the Solid Electrolyte Interphase (SEI) forms on the surface of the anode material due to the electrochemical reduction of the electrolyte. youtube.comnih.gov While most extensively studied on anodes like graphite (B72142) and lithium metal, an analogous interphase can form on cathode materials, particularly when operating at high potentials. The SEI is a complex, multi-component layer that is electronically insulating but ionically conducting. youtube.comresearchgate.net

The formation of the SEI is a critical but complex process. youtube.com It consumes a portion of the lithium ions and electrolyte in the first few cycles, leading to an initial irreversible capacity loss. youtube.com However, a stable and well-formed SEI is crucial for the long-term cyclability of the battery. youtube.com It passivates the electrode surface, preventing further decomposition of the electrolyte and maintaining the reversible electrochemical reactions. youtube.comresearchgate.net

The composition and structure of the SEI are highly dependent on the electrolyte components (salts, solvents, additives) and the electrode material. youtube.comresearchgate.net It is typically composed of a mixture of inorganic compounds like lithium carbonate, lithium fluoride, and lithium oxides, as well as organic species such as lithium alkyl carbonates. youtube.comyoutube.com The SEI is not a static layer; its chemistry, structure, and mechanical properties can evolve continuously during battery operation. youtube.com Over time, the SEI layer can thicken, which increases the impedance for lithium-ion transport and can contribute to capacity fading. youtube.com Understanding the formation mechanisms and evolution of the SEI on lithium hexacyanoferrate(II) is essential for optimizing its long-term stability and performance. nih.gov

Theoretical and Computational Investigations of Lithium Hexacyanoferrate Ii

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various material properties from first principles.

Electronic Structure and Band Gap Analysis

DFT calculations are employed to determine the electronic band structure and the band gap of materials, which dictates their electrical conductivity. For metal hexacyanoferrates (MHCFs), the electronic properties are complex due to the presence of transition metals with strong electronic correlations.

Hybrid functionals within DFT, which incorporate a portion of exact Hartree-Fock exchange, have been shown to reliably reproduce experimental spin configurations and geometric phase changes in Prussian blue analogues (PBAs). researchgate.net Studies on various MHCFs, such as those with manganese, iron, and cobalt, confirm that these materials are typically semiconductors or insulators. researchgate.net The calculated band gaps for this class of compounds can range significantly, for instance, from 1.90 eV to 4.94 eV, depending on the specific metal ions and their oxidation states. researchgate.net For example, DFT calculations on manganese hexacyanoferrate revealed that the band gap increases from 1.4 eV to 3.3 eV upon reduction from the cubic KMn[Fe(CN)₆] to the monoclinic K₂Mn[Fe(CN)₆], indicating a decrease in electronic conductivity as more potassium is inserted. chemrxiv.org

While specific DFT studies focusing solely on the band gap of pure, solid-state lithium hexacyanoferrate(II) are not widely available in the reviewed literature, the principles from related systems suggest that its electronic structure is highly dependent on the Fe(II) spin state and the crystalline arrangement. The analysis of the projected density of states (PDOS) for related compounds reveals that the orbitals of the transition metals and the cyanide ligands contribute significantly to the valence and conduction bands, defining the material's electronic properties. diva-portal.org

Prediction of Structural Stabilities and Phase Transformations

DFT calculations are a powerful tool for predicting the thermodynamic stability of different crystal structures and for understanding the phase transformations that can occur during processes like ion intercalation. For Prussian blue analogues, the crystal structure can undergo complex changes during charging and discharging.

Investigations into lithiated Prussian blue analogues, such as Li₂₋ₓFeFe(CN)₆, have demonstrated that the material undergoes distinct phase evolutions upon lithium insertion and extraction. nih.gov For instance, during lithium insertion into FeFe(CN)₆, a solid-solution mechanism might be observed initially, followed by a two-phase reaction at higher lithium concentrations. nih.gov Operando X-ray diffraction studies on Li₂₋ₓFeFe(CN)₆ have shown a gradual shift of diffraction peaks, indicative of lattice parameter changes during the intercalation process, which eventually leads to the evolution of a new phase at high lithium content. nih.gov

The stability of these structures is also influenced by the presence of interstitial water molecules. DFT calculations on hydrated sodium manganese hexacyanoferrate (Na₂MnFe(CN)₆·2H₂O) have shown that water molecules reside in the interstitial sites of the framework and significantly influence the lattice parameters and the positions of the alkali ions. materialsvirtuallab.org These findings underscore the complexity of the phase behavior in hexacyanoferrate-based materials. While specific DFT-based phase diagrams for the Li-Fe-CN system are not extensively detailed in the literature, the behavior of analogous sodium and potassium systems suggests that lithium hexacyanoferrate(II) would also exhibit a rich and complex phase space dependent on lithium concentration and hydration level. nih.govmaterialsvirtuallab.org

Calculation of Ion Migration Barriers and Diffusion Pathways

The efficiency of ion transport within a material is a critical factor for its performance in applications like batteries. DFT, often combined with methods like the Nudged Elastic Band (NEB), is used to calculate the energy barriers for ion migration and to map out the diffusion pathways.

For Prussian blue analogues, the open framework structure intuitively suggests three-dimensional ion diffusion. However, theoretical studies on related compounds like copper hexacyanoferrate (CuHCF) have revealed that local structural distortions, such as the static Jahn-Teller effect, can significantly influence Li⁺ transport. researchgate.net DFT calculations on a model of CuHCF showed that these distortions create quasi-two-dimensional Li⁺ transport pathways that are interconnected, forming an almost barrierless network for ion movement. researchgate.net

The energy barrier for Li⁺ migration is a key parameter. In other cathode materials, such as LiFePO₄, DFT calculations have identified specific, low-energy, one-dimensional diffusion channels. researchgate.net For various materials, calculated migration barriers can range from as low as 0.11 eV to over 2.8 eV, depending on the host material and the diffusion path. mdpi.com In the context of Li₂₋ₓFeFe(CN)₆, Bond Valence Energy Landscape (BVEL) calculations, a method related to DFT principles, have been used to visualize the percolation networks for lithium-ion migration, confirming that pathways exist for Li⁺ movement through the structure. nih.gov These computational approaches are crucial for understanding how the specific atomic arrangement within lithium hexacyanoferrate(II) facilitates or hinders lithium ion mobility.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the material's behavior. This technique is particularly useful for studying ion transport and interactions in solution.

Atomistic Modeling of Ion Transport and Dynamics

MD simulations provide detailed, time-resolved information on the movement of ions within a host structure or an electrolyte. These simulations can reveal the mechanisms of ion transport, such as hopping between sites or co-diffusion with other species. nih.gov

For hexacyanoferrate-based materials, MD simulations can elucidate how alkali ions move through the framework. In aqueous environments, simulations show that cations surrounding the [Fe(CN)₆]⁴⁻ complex are highly mobile. researchgate.net The diffusion coefficients of the [Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻ ions have been calculated in a 0.5 M LiCl solution and are presented in the table below. chemrxiv.org These values show only small differences compared to solutions with other alkali cations, suggesting the mobility is largely governed by the hexacyanoferrate anion itself. chemrxiv.org

| Ion | Diffusion Coefficient (D) in 0.5 M LiCl |

| [Fe(CN)₆]⁴⁻ | 5.38 × 10⁻⁶ cm²/s |

| [Fe(CN)₆]³⁻ | 5.69 × 10⁻⁶ cm²/s |

| Table 1: Diffusion coefficients of hexacyanoferrate ions in a lithium chloride solution as determined from electrochemical measurements, providing data relevant to MD simulation validation. chemrxiv.org |

MD simulations of Li⁺ transport in various electrolytes have identified different transport mechanisms, including intra-chain hopping, inter-chain hopping, and co-diffusion with solvent molecules or anions. nih.govarxiv.org While specific, comprehensive MD studies on ion transport within solid-state lithium hexacyanoferrate(II) are limited, the methodology applied to similar systems provides a framework for understanding the dynamic processes governing Li⁺ mobility in this compound. nih.gov

Understanding Solute-Solvent Interactions in Aqueous Environments

Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations are a powerful tool for studying the detailed interactions between a solute, like the [Fe(CN)₆]⁴⁻ ion, and the surrounding solvent molecules. These simulations treat the solute with high-level quantum mechanics while the solvent is modeled with classical mechanics, providing a balance between accuracy and computational cost. osti.govuci.edu

Studies on the aqueous [Fe(CN)₆]⁴⁻ complex reveal strong interactions with the surrounding water molecules. osti.govmdpi.com The solvation shell structure can be characterized by pair distribution functions, which show the probability of finding a solvent atom at a certain distance from a solute atom. Simulations indicate that the average Fe-C bond length in the aqueous ferrous complex is 1.91 ± 0.05 Å, and the C≡N bond length is 1.17 ± 0.03 Å. osti.gov The interaction with water molecules is strong enough to cause a larger structural heterogeneity in the Fe(II) complex compared to its Fe(III) counterpart. osti.govmdpi.com

DFT calculations combined with a polarizable continuum model (PCM) can be used to investigate the thermodynamics of dissolution. researchgate.net For Li₄[Fe(CN)₆], calculations show that the energy required to sequentially dissociate Li⁺ ions is greater than for K⁺ ions in K₄[Fe(CN)₆], which is consistent with the stronger interaction of the smaller Li⁺ ion with the [Fe(CN)₆]⁴⁻ anion. chemrxiv.org Upon dissolution, the strong polarization effect of Li⁺ on water molecules facilitates hydration, overcoming the crystal lattice energy and leading to its high solubility. chemrxiv.org Ab initio MD simulations of concentrated aqueous solutions also show a strong preference for Li⁺ cations to interact directly with water molecules. acs.org

| Interatomic Bond | Average Bond Length (Å) from QM/MM MD |

| Fe-C | 1.91 ± 0.05 |

| C≡N | 1.17 ± 0.03 |

| Table 2: Average bond lengths within the aqueous [Fe(CN)₆]⁴⁻ complex derived from QM/MM MD simulations. osti.gov |

Materials Modification and Composite Architectures of Lithium Hexacyanoferrate Ii

Elemental Substitution and Doping Strategies

Impact of Cationic Substitution on Framework Stability and Electrochemical Behavior

The open framework structure of hexacyanoferrates allows for the substitution of various cations, which can significantly influence the material's stability and electrochemical properties. The general formula for these Prussian Blue Analogues (PBAs) is AₓM[Fe(CN)₆]y·nH₂O, where A is an alkali ion and M is a transition metal.

Cationic substitution within the framework can lead to distorted crystal structures, altering the pathways for lithium-ion diffusion. For instance, the substitution of different transition metals (M) for iron or the partial replacement of lithium with other alkali or alkaline earth metals can modify the lattice parameters and the size of the interstitial sites. google.comacs.org This, in turn, affects the ease of Li⁺ insertion and extraction, directly impacting the material's capacity, rate capability, and cycling stability. google.com

The introduction of different cations can also influence the redox potential of the material. For example, the solid solutions of manganese and cobalt hexacyanoferrates have been investigated as promising cathode materials for lithium-ion batteries due to their high capacity. researchgate.net The electrochemical properties of these materials are a function of the Mn/Co ratio, which affects the electronic structure and, consequently, the charge-discharge characteristics. researchgate.net

Furthermore, the stability of the framework can be enhanced by strategic cationic substitution. The strain induced by the insertion and extraction of large ions can lead to structural degradation over repeated cycles. researchgate.netarxiv.org By introducing specific cations, it is possible to minimize these lattice distortions, thereby improving the long-term cycling performance. For example, substituting a small amount of nickel for manganese in manganese hexacyanoferrate has been shown to improve cycling life significantly. researchgate.net

The table below summarizes the impact of substituting different cations on the electrochemical performance of hexacyanoferrate-based materials.

| Substituted Cation | Host Material | Observed Impact on Electrochemical Performance |

| Cobalt | Manganese Hexacyanoferrate | Alters discharge curves and capacity. researchgate.net |

| Nickel | Manganese Hexacyanoferrate | Improves cycling stability. researchgate.net |

| Cerium | Hexacyanoferrate | Acts as a "zero-strain" host for various alkali ions. acs.org |

| Sodium | Nickel-Cobalt Hexacyanoferrate | Enhances specific capacity and energy density. rsc.org |

| Magnesium | Multi-metal Hexacyanoferrate | Increases capacity compared to Mg-free counterparts. acs.org |

Control of Vacancy Concentrations

Controlling the vacancy concentration is a key strategy for optimizing electrochemical performance. Efforts to reduce vacancy concentrations, aiming for a more perfect crystal structure, can lead to materials with higher specific capacities. researchgate.net However, a complete absence of vacancies can sometimes result in undesirable structural phase changes during electrochemical cycling. researchgate.net Therefore, precise control over vacancy concentration is necessary to balance capacity and stability.

Several methods have been developed to control vacancy concentration. One approach involves adjusting the synthesis conditions, such as temperature, stirring speed, and the concentration of precursor solutions. researchgate.net For example, using a high concentration of sodium salts during the synthesis of sodium manganese hexacyanoferrate can lead to a densified structure with fewer vacancies and lower water content. researchgate.net Another technique is the use of chelating agents, like ethylenediaminetetraacetic acid (EDTA), which can control the nucleation and growth of the crystals, thereby influencing the final vacancy concentration. nsf.gov Mechanochemical methods have also been employed to "heal" vacancy defects by reacting vacancy-rich PBAs with hexacyanometallate salts. acs.org

The presence of vacancies can also influence the electronic properties of the material. While often considered detrimental, in some cases, a controlled number of vacancies can minimize structural distortions during ion insertion, compensating for the strain and improving cycling stability. acs.orgarxiv.org

Hybrid and Composite Materials Development

To overcome the inherent limitations of pure lithium hexacyanoferrate(II), such as its relatively low electronic conductivity, researchers have focused on developing hybrid and composite materials. By integrating lithium hexacyanoferrate(II) with conductive additives, its electrochemical performance can be significantly enhanced.

Integration with Conductive Carbon Materials (e.g., Graphene, Carbon Nanotubes)

Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are ideal candidates for creating composites with lithium hexacyanoferrate(II) due to their high electrical conductivity, large surface area, and excellent mechanical properties. rsc.orgmagtech.com.cn

When incorporated into the electrode structure, these carbon materials form a conductive network that facilitates efficient electron transport to the active material. This improved conductivity leads to better rate capability and higher utilization of the active material. magtech.com.cn

Several strategies have been employed to create these composites. One common method is to grow or anchor lithium hexacyanoferrate(II) nanoparticles onto the surface of graphene sheets or CNTs. rsc.org This ensures intimate contact between the active material and the conductive support. For instance, a hybrid nanostructure of graphene and multiwalled carbon nanotubes (MWNTs) has been synthesized to serve as a high-performance anode for lithium-ion batteries. rsc.org The three-dimensional porous network created by the carbon materials also provides shorter diffusion paths for lithium ions, further enhancing the electrochemical kinetics. mdpi.com

The table below presents research findings on lithium hexacyanoferrate(II) composites with conductive carbon materials.

| Carbon Material | Composite System | Key Findings |

| Graphene | Graphene-CNT hybrid | Prevents restacking of graphene sheets, providing high accessible area for Li-ions. rsc.org |

| Carbon Nanotubes | CNT/MnO₂-PPy | Increases active sites for pseudocapacitive charge storage. ucl.ac.uk |

| Reduced Graphene Oxide (rGO) | CoFe₂O₄@rGO | Provides stable charge/discharge process with high coulombic efficiency. researchgate.net |

| Activated Carbon (AC) | NMCP@rGO/AC K-ion capacitor | Achieves high energy and power density. mdpi.com |

Incorporation of Conductive Polymers (e.g., Polypyrrole, Polyaniline)

Conducting polymers such as polypyrrole (PPy) and polyaniline (PANi) offer another effective route to enhance the performance of lithium hexacyanoferrate(II). mdpi.com These polymers possess good electronic conductivity and can be easily synthesized and integrated with the hexacyanoferrate framework. jchemrev.com

One successful approach is the in situ polymerization of monomers like pyrrole (B145914) or aniline (B41778) in the presence of lithium hexacyanoferrate(II) precursors. researchgate.netpsu.edu This one-pot synthesis method results in a hybrid material where the conductive polymer is intimately coated on the surface of the hexacyanoferrate particles. researchgate.net This coating not only improves the electronic conductivity but can also buffer the volume changes that occur during Li⁺ insertion and extraction, leading to enhanced cycling stability. psu.edu

Composites of PBAs and conductive polymers have shown improved discharge capacities, better rate capabilities, and longer cycle lives compared to the pure materials. researchgate.netucl.ac.uk For example, a Prussian blue-polypyrrole (PB-PPY) composite demonstrated superior electrochemical performance in potassium-ion batteries due to reduced vacancy content and enhanced conductivity. researchgate.net

The table below highlights research on composites of hexacyanoferrates with conductive polymers.

| Conductive Polymer | Composite System | Synthesis Method | Observed Benefits |

| Polypyrrole (PPy) | LiPB–PPy–PSS | One-pot redox reaction | Improved cyclability and discharge performance. researchgate.netpsu.edu |

| Polyaniline (PANi) | CNTs/PANI/NiHCF | One-step co-polymerization | High specific capacitance and good cycling stability. pku.edu.cn |

| Polypyrrole (PPy) | KHCF@PPy | Not specified | Enhanced electrical conductivity and stability. ucl.ac.uk |

| Polyaniline (PANi) | PANi/MnO₂ | Not specified | Improved electrochemical performance of the nanocomposite. mdpi.com |

Organic-Inorganic Composite Fabrication for Enhanced Functionality

The fabrication of organic-inorganic composites represents a versatile strategy to design materials with tailored functionalities. mdpi.com By combining the properties of an organic component, such as a polymer, with an inorganic material like lithium hexacyanoferrate(II), it is possible to create hybrids that exhibit synergistic effects. researchgate.net

These composites can be designed at the molecular level, where the organic and inorganic components interact to create a new material with unique properties. researchgate.net For instance, the incorporation of electroactive inorganic molecules into a conducting polymer matrix can lead to materials with enhanced charge storage capacity. researchgate.net The organic component can provide structural support and processability, while the inorganic component contributes specific functionalities like catalytic activity or enhanced ion storage. mdpi.com

The synthesis of these composites can be achieved through various methods, including sol-gel processes and layer-by-layer assembly. mdpi.com These techniques allow for precise control over the structure and composition of the final material. Hydrogels, for example, have been used as templates for the controlled growth of inorganic crystals, leading to hierarchical structures with enhanced properties. acs.org The modular nature of organic-inorganic hybrids allows for a high degree of tunability, making them promising for a wide range of applications beyond energy storage, including sensors and catalysis. mdpi.com

Nanoengineering for Optimized Performance

Surface Modification to Improve Interfacial Properties

The interface between the electrode and the electrolyte is a critical region where degradation processes often originate. Unprotected surfaces of hexacyanoferrate-based materials can be susceptible to dissolution or undesirable side reactions with the electrolyte, particularly in highly reduced or oxidized states. oaepublish.com Surface modification is a key strategy to create a stable and efficient interface, thereby improving the material's cyclability and durability. Common approaches include the application of protective coatings and the creation of core-shell heterostructures.

One of the most effective strategies is to encapsulate a high-capacity but less stable hexacyanoferrate core within a more stable shell material. Research on bimetallic Prussian blue analogues for Li-ion storage has demonstrated the success of this core-shell concept. oaepublish.com In one study, core@shell particle heterostructures were synthesized with a high-capacity copper hexacyanoferrate (CuFe-PBA) core and a highly stable nickel hexacyanoferrate (NiFe-PBA) shell. oaepublish.com The NiFe-PBA shell protects the CuFe-PBA core from surface instabilities that typically lead to poor cycle life. oaepublish.com This architecture successfully combines the high capacity of the core with the robustness of the shell, leading to significantly enhanced cycling stability compared to the uncoated core material alone. oaepublish.com

Another prevalent method involves coating the active material with a conductive substance, such as a conducting polymer. An efficient one-pot synthesis method has been developed to create lithium hexacyanoferrate/conductive polymer hybrids. researchgate.net In this process, a redox-coupled reaction between pyrrole monomers and a Li₃Fe(CN)₆ precursor results in LiHCF particles with a conductive polypyrrole (PPy) layer on the surface. researchgate.net This conductive polymer coating not only improves electronic conductivity but also enhances the material's cyclability and discharge performance in Li-ion batteries. researchgate.net Similarly, connecting nickel hexacyanoferrate particles with polypyrrole has been shown to enhance ionic/electronic conductivity and boost performance by creating better contact between particles. rsc.org

Other protective coatings can also be employed. A simple electrochemical procedure can be used to deposit a metal oxide-retaining layer on cathode materials, which prevents direct contact with the electrolyte and significantly enhances cyclability, especially for high-voltage cathodes. bham.ac.uk While not specific to LiHCF, this highlights a viable strategy for improving interfacial stability.

Table 1: Effects of Surface Modification on Hexacyanoferrate-Based Cathodes

| Modification Strategy | Core Material | Shell/Coating Material | Key Findings | Reference |

| Core-Shell Heterostructure | K₀.₁Cu[Fe(CN)₆]₀.₇·3.8H₂O | K₀.₁Ni[Fe(CN)₆]₀.₇·4.1H₂O | Combines high capacity of the core with the high stability of the shell, leading to enhanced cycle stability for Li-ion storage. | oaepublish.com |

| Conductive Polymer Hybrid | Lithium Hexacyanoferrate | Polypyrrole (PPy) | One-pot synthesis yields a hybrid with a polymeric surface layer, significantly improving cyclability and discharge performance. | researchgate.net |

| Conductive Polymer Network | Manganese-Nickel Hexacyanoferrate | Polypyrrole (ppy) | Ppy connection between particles enhances ionic/electronic conductivity and redox kinetics. | rsc.org |

| In-situ Surface Modification | K₁.₈₂Mn[Fe(CN)₆]₀.₉₆ | Fe-substituted surface layer | In-situ electrochemical cation substitution suppresses manganese dissolution, leading to ultra-long stability (130,000 cycles) in potassium-ion batteries. | researchgate.net |

Particle Size and Morphology Control for Kinetic Enhancement

Reducing particle size is a fundamental approach to kinetic enhancement. Smaller particles inherently possess shorter paths for Li⁺ solid-state diffusion, which reduces polarization and facilitates faster charge-transfer reactions at the electrode-electrolyte interface. researchgate.net For instance, in related hexacyanoferrates, it has been observed that fast precipitation methods can yield smaller nanoparticles (20-80 nm) compared to typical synthesis routes that produce larger crystals (>200 nm). acs.org These smaller particles exhibit better rate performance. acs.org The reduction of particle size is a known strategy to increase reaction sites and improve the performance of Prussian blue analogues (PBAs). semanticscholar.org

Beyond simple size reduction, controlling the specific morphology of LiHCF particles offers further opportunities for optimization. The synthesis of well-defined shapes like nanocubes has been reported. researchgate.netsemanticscholar.org One study noted that LiFe(II)[Fe(III)(CN)₆] nanocubes delivered an initial capacity of 80 mAh g⁻¹. researchgate.net More complex architectures, such as mesoporous and hollow structures, are particularly effective for boosting performance. A facile sacrificial template method has been used to prepare mesoporous cobalt hexacyanoferrate (meso-CoHCF) nanocubes. semanticscholar.org This morphology provides a very high specific surface area (548.5 m²·g⁻¹) and abundant mesopores that facilitate rapid mass transport of electrolyte ions to the intrinsic micro-channels of the material, leading to excellent electrochemical properties. semanticscholar.org

Table 2: Influence of Particle Size and Morphology on Hexacyanoferrate Performance

| Material / Morphology | Synthesis Method | Key Structural Feature | Impact on Performance | Reference |

| Mesoporous Nanocubes | Sacrificial Template | High specific surface area (548.5 m²·g⁻¹), mesopores. | Enables fast mass transport and provides abundant energy storage sites, leading to high specific capacitance and good rate capability. | semanticscholar.org |

| Nanoparticles@CNTs | In-situ Coprecipitation | NiHCF nanoparticles grown on carbon nanotubes. | Improves electronic conductivity and promotes fast, surface-controlled pseudocapacitive charge storage, resulting in superior rate capability and ultra-long cycle life. | acs.org |

| Nanocubes | One-pot redox reaction | Nanocubic morphology. | LiFe(II)[Fe(III)(CN)₆] nanocubes showed an initial capacity of 80 mAh g⁻¹. | researchgate.net |

| Reduced Particle Size | Fast Precipitation | Smaller particle size (20-80 nm). | Increases reaction sites and shortens ion diffusion paths, leading to improved rate performance compared to larger particles (>200 nm). | acs.orgsemanticscholar.org |

Applications in Advanced Chemical Systems: Research Perspectives

Rechargeable Ion Batteries

The interconnected interstitial spaces within the hexacyanoferrate framework provide three-dimensional pathways for ion diffusion, a critical characteristic for rechargeable battery electrode materials. researchgate.netnih.gov This structural advantage has led to extensive investigation of PBAs as cathodes for a variety of ion batteries, including those based on lithium, sodium, potassium, and zinc. nih.govlist.lu

Cathode Materials for Lithium-Ion Batteries

While Prussian Blue Analogues (PBAs) have been more extensively studied for sodium-ion batteries, their application as cathode materials in lithium-ion batteries (LIBs) is a growing area of research. The open framework of hexacyanoferrates provides stable channels for the transport and storage of lithium ions. researchgate.netsemanticscholar.org Research has shown that various PBAs can function as effective cathodes for non-aqueous Li-ion storage. For instance, a lithiated iron hexacyanoferrate, Li₂-xFeFe(CN)₆⋅nH₂O, when paired with a lithium metal electrode, delivered an initial discharge capacity of 142 mAh g⁻¹ and maintained over 80% of its capacity after 1000 cycles. researchgate.net When this cathode was used in a full cell with a graphite (B72142) anode, it demonstrated a stable discharge capacity of approximately 105 mAh g⁻¹ for over 370 cycles. researchgate.net

Another study on copper hexacyanoferrate (CuHCF) nanoparticles as a cathode material for LIBs reported a stable working potential around 3.6 V vs. Li⁺/Li and a gravimetric capacity approaching 60 mAh g⁻¹ over 300 cycles. uco.es Similarly, cerium hexacyanoferrate (CeHCF) has been shown to deliver a specific capacity of about 60 mAh/g in LIBs. researchgate.net A significant challenge in using PBAs in the organic electrolytes typical of LIBs is their often sluggish electrochemical kinetics. nih.gov Recent strategies to overcome this include engineering the cathode electrolyte interphase (CEI). By inducing a polymeric CEI layer on an iron hexacyanoferrate cathode, researchers achieved a specific capacity of 125 mAh g⁻¹ with a stable life over 500 cycles by activating the iron's low-spin states and ensuring structural integrity. nih.gov

| Cathode Material | Initial Discharge Capacity (mAh g⁻¹) | Cycle Life & Capacity Retention | Working Potential |

|---|---|---|---|

| Li₂-xFeFe(CN)₆⋅nH₂O | 142 | 80.7% after 1000 cycles | N/A |

| FeFe(CN)₆ (cubic) | 138 | Superior to nanosized Fe₄[Fe(CN)₆]₃ | N/A |

| Iron Hexacyanoferrate (with CEI) | 125 | Stable over 500 cycles | N/A |

| Copper Hexacyanoferrate (CuHCF) | ~60 | Stable over 300 cycles | ~3.6 V vs. Li⁺/Li |

| Cerium Hexacyanoferrate (CeHCF) | ~60 | ~80% retention at 8.3C | N/A |

Host Frameworks for Sodium-Ion and Potassium-Ion Storage

The larger interstitial spaces in the 3D open frameworks of Prussian Blue Analogues make them particularly well-suited as hosts for larger alkali ions like sodium (Na⁺) and potassium (K⁺). nih.govmdpi.com This has made them promising low-cost cathode materials for sodium-ion batteries (SIBs) and potassium-ion batteries (PIBs), which are considered potential alternatives to LIBs due to the greater natural abundance of sodium and potassium. rsc.orgresearchgate.net

The electrochemical performance of these materials is highly dependent on the specific transition metals used in the framework. For SIBs, sodium iron hexacyanoferrate nanoparticles have demonstrated reversible capacities of 109 mAh/g at a current density of 100 mA/g. researchgate.net The engineering of mesostructured PBAs, such as creating mesoframes from cubic crystals, has been shown to enhance Na⁺ storage by shortening the ion diffusion pathway, leading to excellent rate performance and cycling stability in aqueous SIBs. mdpi.comsemanticscholar.org For PIBs, ternary metal PBAs like K₂Ni₀.₃₆Co₀.₆₄Fe(CN)₆ have shown improved stability and performance compared to their binary counterparts. researchgate.net The ability to fine-tune the composition allows for the optimization of electrochemical properties for specific alkali ions. researchgate.net

| Battery Type | Cathode Material | Reported Specific Capacity (mAh g⁻¹) | Key Findings |

|---|---|---|---|

| Sodium-Ion (SIB) | NaFeHCF NPs | 109 | High cyclic stability. researchgate.net |

| Sodium-Ion (SIB) | Cerium Hexacyanoferrate (CeHCF) | ~55 | "Zero-strain" insertion material. researchgate.net |

| Potassium-Ion (PIB) | K₂Ni₀.₃₆Co₀.₆₄Fe(CN)₆ | 86 (initial) | 98% retention after 50 cycles. researchgate.net |

Development of Solid Electrolytes based on Zinc Hexacyanoferrate(II)

A new class of solid electrolytes based on zinc hexacyanoferrate (ZHF) frameworks has been developed for use in solid-state batteries. mdpi.com These materials, which can be synthesized at room temperature through an aqueous process, exhibit a garnet-type framework with large diffusion channels for alkali ions. mdpi.comscilit.com This structure facilitates superionic behavior, where ions can move rapidly through the solid material. mdpi.com

Researchers have prepared and compared the transport properties of lithium-, sodium-, and potassium-containing zinc hexacyanoferrates. mdpi.comscilit.com Among these, sodium zinc hexacyanoferrate (Na₂Zn₃[Fe(CN)₆]₂) was found to have the highest ionic conductivity at room temperature, reaching up to 0.21 mS/cm. mdpi.comscilit.com This conductivity is significantly higher than previously reported for other Prussian blue analogue frameworks. mdpi.com The development of these ZHF-based solid electrolytes is a key step toward safer and potentially more energy-dense solid-state sodium-ion batteries, although their stability against cathodes remains a limiting factor that requires further investigation. mdpi.com

| Compound | Mobile Ion | Highest Ionic Conductivity (mS/cm) |

|---|---|---|

| Li₂Zn₃[Fe(CN)₆]₂ (Li-ZHF) | Li⁺ | Lower than Na-ZHF |

| Na₂Zn₃[Fe(CN)₆]₂ (Na-ZHF) | Na⁺ | 0.21 |

| K₂Zn₃[Fe(CN)₆]₂ (K-ZHF) | K⁺ | Lower than Na-ZHF |

Exploration of Aqueous Rechargeable Zinc-Ion Batteries

Aqueous rechargeable zinc-ion batteries (AZIBs) are gaining attention as a safe and low-cost alternative to lithium-ion systems for large-scale energy storage. openreadings.eu Various hexacyanoferrates, including copper and zinc analogues, have been explored as promising cathode materials for this technology due to their stable open-framework structures that can reversibly host Zn²⁺ ions. openreadings.eumdpi.com

A battery system using a copper hexacyanoferrate (CuHCF) cathode and a zinc metal anode in a mild zinc sulfate (B86663) electrolyte can achieve a high operating voltage of 1.73 V. nih.gov This system demonstrates good cyclability and rate capability. nih.gov However, the performance and stability of these cathodes can be challenging. Research has shown that CuHCF cathodes can suffer from dissolution, and zinc anodes can experience dendrite growth. rsc.orgacs.org